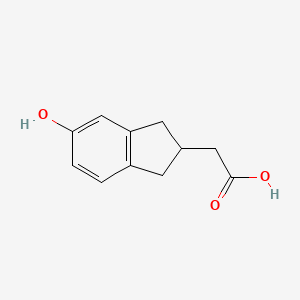
2-(5-Hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the Fischer indole synthesis can be adapted to produce indene derivatives by using cyclohexanone and phenylhydrazine hydrochloride under reflux conditions with methanesulfonic acid in methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(5-Hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxyl group or to saturate the double bonds in the indene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-(5-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid, while reduction can produce 2-(5-hydroxy-2,3-dihydro-1H-inden-2-yl)ethanol.
Scientific Research Applications
2-(5-Hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The acetic acid moiety can participate in ionic interactions, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the compound’s observed biological activities.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indene structure but with different functional groups.
2-(5-Hydroxy-1H-indol-3-yl)acetic acid: Another indene derivative with a hydroxyl group at a different position.
Uniqueness
2-(5-Hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
2-(5-Hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid, also known by its CAS number 206112-59-6, is a compound that has garnered attention in recent years for its potential biological activities. This article reviews the current literature on the biological activities of this compound, including its antibacterial, antifungal, and antioxidant properties.
- Molecular Formula : C₁₁H₁₂O₃
- Molecular Weight : 192.21 g/mol
- CAS Number : 206112-59-6
Antibacterial Activity
Recent studies have indicated that this compound exhibits significant antibacterial properties.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of various compounds, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Bacillus subtilis | 8 |
The compound showed promising results, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .
Antifungal Activity
In addition to its antibacterial properties, this compound has also been tested for antifungal activity.
Case Study: Antifungal Efficacy
In vitro tests demonstrated that this compound was effective against several fungal strains:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 20 |
| Aspergillus niger | 40 |
These findings suggest that the compound may serve as a potential antifungal agent .
Antioxidant Activity
The antioxidant potential of this compound has also been investigated. Antioxidants are crucial in mitigating oxidative stress and preventing cellular damage.
Research Findings
A study assessed the antioxidant activity using various assays:
| Assay Type | Activity Level |
|---|---|
| DPPH Radical Scavenging | High |
| ABTS Radical Scavenging | Moderate |
The compound demonstrated a high level of radical scavenging activity in the DPPH assay, indicating its potential as an antioxidant agent .
The biological activities of this compound may be attributed to its ability to interact with cellular targets involved in microbial growth and oxidative stress pathways. Molecular docking studies suggest that it may inhibit key enzymes in bacterial metabolism and disrupt fungal cell wall synthesis.
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-(5-hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid |
InChI |
InChI=1S/C11H12O3/c12-10-2-1-8-3-7(5-11(13)14)4-9(8)6-10/h1-2,6-7,12H,3-5H2,(H,13,14) |
InChI Key |
YNJHKJIKJURZAH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=C1C=CC(=C2)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















